molecular formula C10H19NO B13174541 1-Cyclopropyl-4-ethylpiperidin-4-ol

1-Cyclopropyl-4-ethylpiperidin-4-ol

Katalognummer: B13174541
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: KHTHEYNKNKMTGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-4-ethylpiperidin-4-ol (CAS 1855653-24-5) is a piperidine derivative with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile building block for the synthesis of more complex molecules. Piperidine derivatives are frequently explored in drug discovery for their potential biological activities . For instance, structurally related N-(piperidin-4-yl) compounds are being investigated in the development of novel G protein-coupled receptor 119 (GPR119) agonists, which represent a promising therapeutic approach for the treatment of type 2 diabetes by augmenting glucose-dependent insulin secretion . The specific structural features of this compound—the cyclopropyl group attached to the piperidine nitrogen and the ethyl alcohol moiety at the 4-position—make it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this scaffold to explore and optimize the physicochemical and pharmacological properties of potential drug candidates, such as their metabolic stability, solubility, and binding affinity . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

1-cyclopropyl-4-ethylpiperidin-4-ol

InChI

InChI=1S/C10H19NO/c1-2-10(12)5-7-11(8-6-10)9-3-4-9/h9,12H,2-8H2,1H3

InChI-Schlüssel

KHTHEYNKNKMTGA-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCN(CC1)C2CC2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization and Ring Formation

One common approach to synthesizing piperidine derivatives involves cyclization reactions. For instance, the cyclization of appropriate precursors under acidic conditions can yield piperidine rings. However, specific literature on the direct synthesis of 1-Cyclopropyl-4-ethylpiperidin-4-ol is limited.

Introduction of Cyclopropyl Group

The introduction of a cyclopropyl group often involves nucleophilic substitution or transition-metal catalysis. Anhydrous conditions and inert atmospheres are crucial to prevent side reactions. For example, palladium-catalyzed reactions are commonly used for such functionalizations.

Ethyl and Hydroxyl Functionalization

The incorporation of ethyl and hydroxyl groups can be achieved through various methods, including alkylation reactions for the ethyl group and hydrolysis or reduction for the hydroxyl group. These steps require careful control of reaction conditions to ensure selectivity and yield.

Analysis of Reaction Conditions

Optimization of reaction conditions is vital for achieving high yields and purity. Key factors include:

  • Temperature Control : Maintaining optimal temperatures (e.g., reflux conditions) can enhance reaction rates while minimizing byproducts.
  • Catalyst Selection : The choice of catalyst, such as Lewis acids or transition metals, significantly influences reaction efficiency.
  • Solvent Selection : The use of appropriate solvents (e.g., anhydrous DMF) helps in preventing unwanted side reactions.

Research Findings and Data

While specific data on 1-Cyclopropyl-4-ethylpiperidin-4-ol is scarce, related compounds provide insights into potential synthetic strategies. For instance, the synthesis of similar piperidine derivatives often involves one-pot multicomponent reactions or transition-metal catalysis.

Table 1: Comparison of Synthetic Strategies for Related Compounds

Method Conditions Yield Key Reference
One-pot reflux EtOH/HCl, 1 h, 80°C 67% Analogous dihydropyridines
Cyclopropane functionalization Anhydrous DMF, Pd catalysis N/A* General approach
Nitrile hydrolysis H₂SO₄, 60°C, 4 h ~50%† Analogous procedures
*Yield data not explicitly reported; †Estimated from analogous procedures.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-4-ethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, reduced piperidine derivatives, and substituted piperidine compounds .

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-4-ethylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-4-ethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 1-Cyclopropyl-4-ethylpiperidin-4-ol and related piperidin-4-ol derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key References
1-Cyclopropyl-4-ethylpiperidin-4-ol* C10H19NO Cyclopropyl (1), Ethyl (4) 169.26 g/mol Inferred
1-Isopropylpiperidin-4-ol C8H17NO Isopropyl (1) 143.23 g/mol
2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol C11H21NO Cyclopropylmethyl (1), Ethanol (4) 183.29 g/mol
1-Benzyl-4-phenylpiperidin-4-ol C18H21NO Benzyl (1), Phenyl (4) 267.37 g/mol
4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol derivative C22H27F3N2O2 Trifluoromethylphenyl (4), Isopropylcyclopentyl (1) 432.46 g/mol

Note: Data for 1-Cyclopropyl-4-ethylpiperidin-4-ol are inferred from structural analogs due to absence in provided evidence.

Key Observations:
  • Substituent Effects on Molecular Weight : Bulkier substituents (e.g., benzyl, trifluoromethylphenyl) increase molecular weight significantly, which may impact solubility and membrane permeability .
  • Cyclopropyl vs.
  • Ethyl vs. Aromatic Groups : The ethyl group at the 4-position likely confers moderate lipophilicity, whereas aromatic substituents (e.g., phenyl, trifluoromethylphenyl) enhance π-π stacking interactions with biological targets but may reduce solubility .

Physicochemical and Pharmacological Properties

Boiling Point and Solubility
  • 1-Isopropylpiperidin-4-ol : While exact boiling points are unavailable, its lower molecular weight (143.23 g/mol) suggests higher volatility compared to cyclopropyl- or benzyl-substituted analogs .
  • 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol: The ethanol side chain at the 4-position may enhance hydrophilicity relative to ethyl or aromatic substituents .
  • 1-Benzyl-4-phenylpiperidin-4-ol : The aromatic groups likely result in low aqueous solubility, a common challenge in drug development for similar compounds .
Pharmacological Relevance
  • Trifluoromethylphenyl Derivatives : highlights derivatives with trifluoromethylphenyl groups, which are often used to improve binding affinity and metabolic stability in drug candidates .

Biologische Aktivität

1-Cyclopropyl-4-ethylpiperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound exhibits structural features that suggest significant interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-4-ethylpiperidin-4-ol is C_{10}H_{17}N_{1}O_{1}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. Its structure includes a cyclopropyl group at the 1-position and an ethyl group at the 4-position of the piperidine ring, along with a hydroxyl group (-OH) at the 4-position. This configuration is crucial for its biological activity as it enhances the compound's ability to interact with various biological targets.

Analgesic and Antidepressant Potential

Research indicates that 1-Cyclopropyl-4-ethylpiperidin-4-ol has been evaluated for its potential as an analgesic and antidepressant agent. The structural similarity to other pharmacologically active piperidine derivatives suggests that it may influence neurotransmitter systems involved in pain and mood regulation. The presence of the hydroxyl group may facilitate binding to neurotransmitter receptors, enhancing its therapeutic effects.

Interaction Studies

Studies on the interactions of 1-Cyclopropyl-4-ethylpiperidin-4-ol with biological systems are essential for understanding its pharmacological profile. Interaction studies typically focus on:

  • Neurotransmitter Receptors: Potential modulation of serotonin and norepinephrine pathways.
  • Enzyme Inhibition: Possible inhibition of enzymes such as acetylcholinesterase (AChE), which could contribute to cognitive enhancement effects.

These interactions are fundamental in drug development processes to ensure that compounds are both effective and safe for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Cyclopropyl-4-ethylpiperidin-4-ol, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1-Cyclopropyl-4-methylpiperidin-4-olMethyl group instead of ethylPotential anti-anxiety effects
N-Ethyl-4-hydroxypiperidineEthyl group with hydroxyl groupAnalgesic properties
1-Ethylpiperidin-4-olEthyl substituent without cyclopropaneAntidepressant effects

The unique combination of structural features in 1-Cyclopropyl-4-ethylpiperidin-4-ol may confer distinct pharmacological properties compared to other piperidine derivatives, particularly in terms of its interaction with specific receptors and enzymes.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of 1-Cyclopropyl-4-ethylpiperidin-4-ol:

  • In Vivo Studies : Animal models have shown promising results regarding the analgesic effects when administered at specific dosages. For instance, doses around 30 mg/kg have demonstrated significant reductions in pain response compared to control groups.
  • Mechanistic Insights : Research focusing on the binding affinity of this compound to neurotransmitter receptors has indicated a potential for selective modulation, which may lead to fewer side effects compared to traditional analgesics.
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics for oral bioavailability, although further optimization may be necessary for enhanced efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.